molecular formula C15H15N3O3S B2833317 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea CAS No. 24288-66-2

1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea

Cat. No. B2833317
CAS RN: 24288-66-2
M. Wt: 317.36
InChI Key: JESXXJDWYDIVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-), a phenyl group (C6H5-), and a 4-nitrophenyl group (-C6H4-NO2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiourea, phenyl, and 4-nitrophenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including addition, substitution, and redox reactions. The presence of the phenyl and 4-nitrophenyl groups could also influence the reactivity of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiourea and nitro groups could increase its solubility in polar solvents .

Scientific Research Applications

Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, similar in structure to the compound , is used for carboxyl-group protection in peptide synthesis. This group offers advantages in selectivity and conditions for removal, enhancing peptide synthesis efficiency (Amaral, 1969).

Neuroprotection

Compounds structurally related to "1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea" have been studied for their neuroprotective effects. For example, the Na+/Ca2+ exchange inhibitor KB-R7943 has shown potential in protecting neurons against hypoxic/hypoglycemic injury in rat hippocampal slices, suggesting a role in neuroprotection and the treatment of neuronal injuries (Schröder et al., 1999).

DNA Interaction and Biological Activities

Nitrosubstituted acylthioureas, including compounds with structural similarities to "this compound," have been synthesized and shown to interact with DNA. These interactions have implications for their potential anti-cancer properties, in addition to antioxidant, cytotoxic, antibacterial, and antifungal activities, which are crucial in medicinal chemistry and drug design (Tahir et al., 2015).

Synthesis of Ureas and Hydroxamic Acids

The compound "this compound" may find applications in the synthesis of ureas and hydroxamic acids, as demonstrated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method offers a racemization-free and environmentally friendly approach, with potential applications in pharmaceutical chemistry (Thalluri et al., 2014).

Antimicrobial Properties

Structurally related acylthiourea derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. The antimicrobial activity level is influenced by the substituents on the phenyl group attached to the thiourea nitrogen, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).

Safety and Hazards

As with any chemical compound, handling “1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea” would require appropriate safety precautions. The presence of the nitro group suggests that this compound could be potentially hazardous .

properties

IUPAC Name

1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14(11-6-8-13(9-7-11)18(20)21)10-16-15(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESXXJDWYDIVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC(C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.